5-(Hydroxymethylidene)spiro[2.5]octan-6-one
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Overview
Description
5-(Hydroxymethylidene)spiro[2.5]octan-6-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound features a spiro structure, which is characterized by two rings sharing a single atom. The presence of a hydroxymethylidene group attached to the spiro[2.5]octan-6-one core makes it a unique and interesting molecule for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethylidene)spiro[2.5]octan-6-one typically involves the reaction of spiro[2.5]octan-6-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethylidene)spiro[2.5]octan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro[2.5]octan-6-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethylidene)spiro[2.5]octan-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethylidene)spiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-one: Lacks the hydroxymethylidene group, making it less reactive in certain chemical reactions.
Spiro[2.5]octan-6-ylmethanamine: Contains an amine group instead of a hydroxymethylidene group, leading to different chemical properties and reactivity.
Uniqueness
5-(Hydroxymethylidene)spiro[2.5]octan-6-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(7Z)-7-(hydroxymethylidene)spiro[2.5]octan-6-one |
InChI |
InChI=1S/C9H12O2/c10-6-7-5-9(3-4-9)2-1-8(7)11/h6,10H,1-5H2/b7-6- |
InChI Key |
OLXYBBGAIXZUJX-SREVYHEPSA-N |
Isomeric SMILES |
C1CC2(CC2)C/C(=C/O)/C1=O |
Canonical SMILES |
C1CC2(CC2)CC(=CO)C1=O |
Origin of Product |
United States |
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